1,1'-[8-Methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone
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Overview
Description
1,1’-[8-Methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-diyl]diethanone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[8-Methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-phenylurazole with potassium ethoxide and pentaerythrityl tetrabromide to form a spirobi-hexahydropyrazolo-s-triazole intermediate. This intermediate is then reacted with sodium hydroxide and concentrated hydrochloric acid to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of alternative reagents or catalysts, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
1,1’-[8-Methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1,1’-[8-Methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: It may be used in the development of new biochemical assays or as a probe for studying biological processes.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: Its chemical properties may be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which 1,1’-[8-Methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific proteins or enzymes, leading to changes in their activity or function. The compound’s unique structure allows it to interact with multiple targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetraazaspiro[4.4]nonane: Another spiro compound with similar structural features but different functional groups.
1,1’-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone: A related compound with additional nitrogen atoms in the spiro ring.
Uniqueness
1,1’-[8-Methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone is unique due to its combination of thia, triaza, and spiro rings, which contribute to its diverse chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H21N3O2S2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[2-acetyl-8-methyl-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone |
InChI |
InChI=1S/C22H21N3O2S2/c1-14-9-8-12-19(13-14)25-22(29-21(23-25)17(4)27)24(18-10-6-5-7-11-18)15(2)20(28-22)16(3)26/h5-13H,1-4H3 |
InChI Key |
MISNKYJCYIVJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=C(S3)C(=O)C)C)C4=CC=CC=C4)SC(=N2)C(=O)C |
Origin of Product |
United States |
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